3,4-Bis(diphenylphosphanyl)-1-phenyl-1H-pyrrole-2,5-dione
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Overview
Description
3,4-Bis(diphenylphosphanyl)-1-phenyl-1H-pyrrole-2,5-dione: is an organophosphorus compound commonly used as a bidentate ligand in inorganic and organometallic chemistry. It is characterized by the presence of two phosphino groups linked to a pyrrole backbone, making it a versatile ligand for various catalytic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(diphenylphosphanyl)-1-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of chlorophosphines with dilithiated reagents. For example, the reaction of chlorodiisopropylphosphine with dilithiated pyrrole derivatives can yield the desired diphosphine compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale reactions using similar synthetic routes as those used in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenated reagents can be used for substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phosphine compounds.
Scientific Research Applications
Chemistry: The compound is widely used as a ligand in coordination chemistry and catalysis. It forms stable complexes with transition metals, which are used in various catalytic processes, including hydrogenation and cross-coupling reactions .
Biology and Medicine: While specific applications in biology and medicine are limited, the compound’s derivatives are being explored for potential use in drug delivery systems and as imaging agents.
Industry: In the industrial sector, the compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a ligand in catalytic processes makes it valuable for large-scale chemical production .
Mechanism of Action
The mechanism by which 3,4-Bis(diphenylphosphanyl)-1-phenyl-1H-pyrrole-2,5-dione exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic reactions. The phosphine groups donate electron density to the metal center, enhancing its reactivity and selectivity in catalytic processes .
Comparison with Similar Compounds
1,2-Bis(diphenylphosphino)ethane (dppe): A common diphosphine ligand with a shorter backbone.
1,2-Bis(diphenylphosphino)benzene (dppbz): Another diphosphine ligand with an aromatic backbone.
1,4-Bis(diphenylphosphino)butane (dppb): A diphosphine ligand with a longer aliphatic backbone.
Uniqueness: 3,4-Bis(diphenylphosphanyl)-1-phenyl-1H-pyrrole-2,5-dione is unique due to its pyrrole backbone, which imparts distinct electronic and steric properties. This uniqueness allows it to form stable complexes with a variety of metal centers, making it a versatile ligand for different catalytic applications .
Properties
CAS No. |
56641-89-5 |
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Molecular Formula |
C34H25NO2P2 |
Molecular Weight |
541.5 g/mol |
IUPAC Name |
3,4-bis(diphenylphosphanyl)-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C34H25NO2P2/c36-33-31(38(27-18-8-2-9-19-27)28-20-10-3-11-21-28)32(34(37)35(33)26-16-6-1-7-17-26)39(29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H |
InChI Key |
FAEUCKKJWIYZKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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